Boc-His(Trt)-OH

Catalog No.
S1768128
CAS No.
32926-43-5
M.F
C30H31N3O4
M. Wt
497.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-His(Trt)-OH

CAS Number

32926-43-5

Product Name

Boc-His(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C30H31N3O4/c1-29(2,3)37-28(36)32-26(27(34)35)19-25-20-33(21-31-25)30(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,20-21,26H,19H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1

InChI Key

OYXZPXVCRAAKCM-SANMLTNESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Synonyms

Boc-His(Trt)-OH;32926-43-5;N-Boc-N'-trityl-L-histidine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-N(im)-trityl-L-histidine;AmbotzBAA1453;15449_ALDRICH;SCHEMBL9959535;15449_FLUKA;EBD6935;MolPort-003-926-803;C30H31N3O4;ACT10790;N-|A-Boc-N-im-trityl-L-histidine;N|A-Boc-N(im)-trityl-L-histidine;ZINC25783998;AKOS015903518;AM81820;CB-1675;DS-2286;AJ-82130;AK-44645;DB-030155;FT-0686530;ST24033142

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Boc-His(Trt)-OH, also known as N-tert-butyloxycarbonyl-L-histidine(trityl)-hydroxy, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a method for chemically synthesizing peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications.

Building Block for Peptide Synthesis:

Boc-His(Trt)-OH contains the amino acid histidine (His) with two protective groups attached:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (N-terminus) of the His residue, preventing unwanted reactions during the synthesis process.
  • Trt (trityl): This group protects the side chain imidazole group of the His residue, ensuring selective coupling with other amino acids during peptide chain elongation.

During SPPS, Boc-His(Trt)-OH is attached to a solid support, followed by the sequential addition of other protected amino acids in a specific order determined by the desired peptide sequence. After chain assembly, the protecting groups, including Boc and Trt, are removed simultaneously using specific cleavage cocktails, yielding the final peptide product [, ].

Research Applications:

The ability to synthesize peptides using Boc-His(Trt)-OH enables a wide range of research applications, including:

  • Studying protein-protein interactions: Peptides derived from specific protein regions can be used to understand how proteins interact with each other, which is crucial for various cellular processes [].
  • Developing functional mimics of natural peptides: Synthetic peptides can mimic the activity of natural peptides, allowing researchers to study their function and potential therapeutic applications in areas like drug discovery [].
  • Investigating the role of specific amino acids in peptide function: By incorporating or omitting Boc-His(Trt)-OH during peptide synthesis, researchers can investigate the specific contribution of the His residue to the overall function of the peptide [].

Boc-His(Trt)-OH, also known as N-Boc-N'-Trityl-L-histidine, is a protected derivative of the amino acid histidine. Its chemical formula is C30H31N3O4, and it has a molecular weight of 497.58 g/mol. The compound appears as a white to off-white powder and is primarily utilized in peptide synthesis due to its protective groups, which facilitate selective reactions during the coupling process in solid-phase peptide synthesis (SPPS) .

  • Boc-His(Trt)-OH may cause irritation to skin, eyes, and respiratory system [].
  • It is recommended to handle the compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [].
  • Specific data on toxicity is not publicly available.

Please Note:

  • This information is not exhaustive and is for educational purposes only. Always refer to Safety Data Sheets (SDS) and relevant literature before handling any chemicals.

Boc-His(Trt)-OH is particularly useful in the context of solid-phase peptide synthesis. The Boc (tert-butyloxycarbonyl) group serves to protect the amino group of histidine, while the Trt (trityl) group protects the imidazole side chain. During synthesis, these protective groups can be selectively removed after the desired coupling reactions have taken place. Typically, both groups are cleaved simultaneously using trifluoroacetic acid (TFA) .

Key Reactions:

  • Coupling Reactions: The carboxyl group of Boc-His(Trt)-OH can undergo condensation with amines to form amides.
  • Cyclization: Under specific conditions, such as treatment with dithionyl chloride, intramolecular dehydration can occur, leading to cyclic amide derivatives .

Boc-His(Trt)-OH has been studied for its role in synthesizing biologically active compounds. It is particularly significant in the development of peptide-based inhibitors for various enzymes, including dipeptidyl peptidases. These inhibitors have potential therapeutic applications in treating conditions such as diabetes and cancer .

The synthesis of Boc-His(Trt)-OH typically involves several steps:

  • Starting Materials: The process begins with a suitable precursor that contains the histidine structure.
  • Protection: The amino and imidazole groups are protected using Boc and Trt groups respectively.
  • Reaction Conditions: The reaction is carried out in solvents such as methanol or tetrahydrofuran (THF), often involving bases like potassium hydroxide.
  • Purification: After completion, the product is purified through extraction and drying processes .

A typical synthetic route might include dissolving a benzyl 2-tert-butoxycarbonylamino-3-(1-trimethylimidazol-4-yl)propionate in methanol, adding potassium hydroxide, stirring, and then extracting the product from the reaction mixture .

Boc-His(Trt)-OH serves various roles in both academic research and industrial applications:

  • Peptide Synthesis: It is extensively used as an intermediate in synthesizing peptide drugs and other biologically active molecules.
  • Medicinal Chemistry: The compound aids in studying structure-activity relationships for drug development.
  • Biochemistry: It can be employed in synthesizing vitamins and other important biochemical agents .

Research has indicated that Boc-His(Trt)-OH can interact with various biological targets, particularly enzymes involved in metabolic pathways. Its derivatives are being explored for their inhibitory effects on specific enzymes, which could lead to novel therapeutic strategies against diseases like diabetes .

Several compounds share structural similarities with Boc-His(Trt)-OH. Here are a few notable examples:

Compound NameStructure/PropertiesUnique Features
N-Boc-L-histidineSimilar protective Boc groupCommonly used without Trityl protection
His(Trt)-OHContains only Trityl protectionLacks the Boc protection for amino group
Boc-L-phenylalanineAnother amino acid derivativeDifferent side chain leading to varied activity
N-Trityl-L-histidineTrityl protection without BocUtilized for different synthetic approaches

Boc-His(Trt)-OH's unique combination of protective groups allows for greater flexibility during peptide synthesis compared to these other compounds, making it particularly valuable in complex synthetic pathways .

The development of Boc-His(Trt)-OH emerged from the critical need to address histidine incorporation challenges in peptide synthesis during the late 20th century. Histidine, as one of the most problematic amino acids in peptide chemistry, presented significant obstacles due to its propensity for epimerization and side-chain reactivity. Early peptide synthesis efforts frequently encountered racemization issues when incorporating histidine residues, particularly under the elevated temperatures and basic conditions commonly employed in solid-phase synthesis protocols.

The introduction of the trityl protecting group for the imidazole nitrogen represented a significant advancement in addressing these challenges. The trityl group's bulky nature and electron-withdrawing properties effectively suppress unwanted side reactions such as N-acylation on the imidazole ring. This protection strategy evolved as researchers recognized that the imidazole side chain's basicity made it susceptible to deprotonation, leading to the formation of achiral ester enolates that could subsequently convert to either L- or D-isomers with no thermodynamic preference.

Significance in Peptide Chemistry

Boc-His(Trt)-OH occupies a central position in modern peptide synthesis due to its exceptional compatibility with Boc chemistry protocols and its superior performance in preventing epimerization compared to alternative histidine derivatives. The compound's significance extends beyond mere protection, as it enables the synthesis of complex peptides containing multiple histidine residues without compromising stereochemical purity. Research has demonstrated that peptides synthesized using Boc-His(Trt)-OH exhibit enhanced binding affinities in receptor-ligand interactions compared to those prepared with less stable histidine derivatives.

The compound's utility is particularly evident in the synthesis of therapeutically relevant peptides, where even minimal epimerization can dramatically impact biological activity. Studies involving complex peptide sequences such as Liraglutide and 1-42 Beta Amyloid have showcased the superior performance of Boc-His(Trt)-OH in maintaining product integrity under challenging synthesis conditions. The compound's compatibility with automated synthesis platforms has further enhanced its significance, enabling high-throughput production of histidine-containing peptides for pharmaceutical applications.

Overview of Protection Strategies for Histidine Residues

Histidine protection strategies in peptide synthesis have evolved significantly, with various approaches targeting different aspects of the amino acid's reactivity profile. Traditional protection methods in Boc chemistry include the use of Boc, 2,4-dinitrophenyl (Dnp), tosyl (Tos), and benzyloxymethyl (Bom) groups, each offering distinct advantages and limitations. The positioning of these protecting groups can occur at either the π-nitrogen or τ-nitrogen of the imidazole ring, with significant implications for epimerization suppression.

The trityl protection strategy employed in Boc-His(Trt)-OH specifically targets the τ-nitrogen position, providing superior steric hindrance that effectively blocks access to the α-hydrogen and thereby suppresses epimerization mechanisms. This approach contrasts with π-nitrogen protection strategies, which, while effective, often require more complex synthesis protocols and specialized scavenging reagents during peptide cleavage. The orthogonal nature of Boc and trityl protection allows for simultaneous removal under acidic conditions, typically using trifluoroacetic acid (TFA), making the deprotection process both efficient and predictable.

N(τ) versus N(π) Protection

The imidazole ring of histidine contains two nitrogen atoms that can serve as sites for protection: the N(τ) (also designated as N(ε) or tele) nitrogen, which is positioned farther from the amino acid backbone, and the N(π) (also designated as N(δ) or pros) nitrogen, which is located closer to the backbone [5] [6]. This nomenclature distinction is crucial for understanding the protection strategies employed in histidine chemistry.

The selection between N(τ) and N(π) protection profoundly influences the chemical behavior of the protected histidine derivative [7] [6]. N(τ) protection, as employed in Boc-His(Trt)-OH, places the protecting group on the remote nitrogen of the imidazole ring. While this approach provides adequate protection for most synthetic applications, it leaves the N(π) nitrogen available for potential nucleophilic interactions that can lead to racemization during amino acid activation [8] [9].

In contrast, N(π) protection strategies, exemplified by derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, position the protecting group on the nitrogen atom proximal to the amino acid backbone [10] [11]. This approach has demonstrated superior resistance to racemization because the N(π) nitrogen is the primary site responsible for base-catalyzed epimerization during coupling reactions [8] [6]. Research has shown that N(π) protection can reduce racemization to less than 1% even under elevated temperature conditions, compared to 16.6% racemization observed with N(τ) protection under similar conditions [10].

Trityl (Trt) Group Properties and Characteristics

The trityl group, formally known as triphenylmethyl, represents one of the most widely employed protecting groups in organic synthesis due to its unique electronic and steric properties [12] [13]. The trityl cation benefits from exceptional stabilization through resonance across three aromatic rings, making trityl ethers particularly acid-labile while remaining stable under neutral and mildly basic conditions [12] [13].

In Boc-His(Trt)-OH, the trityl group serves as the imidazole protecting moiety, specifically protecting the N(τ) nitrogen [3] [4]. The trityl group provides several advantageous characteristics for peptide synthesis applications. Its bulky nature effectively shields the imidazole nitrogen from unwanted side reactions, including acylimidazole formation that can occur during coupling reactions [1] [3]. The group exhibits excellent stability to the mild basic conditions employed in standard peptide coupling procedures while remaining readily removable under the acidic conditions used for final peptide deprotection [14] [3].

The trityl group demonstrates compatibility with trifluoroacetic acid (TFA) deprotection conditions, allowing for simultaneous removal with the tert-butoxycarbonyl group in Boc-His(Trt)-OH [3] [14]. This compatibility simplifies the deprotection protocol and reduces the number of synthetic steps required. However, the trityl group can undergo alkylation reactions with electrophilic species generated during deprotection, necessitating the use of appropriate scavengers such as triisopropylsilane or thioanisole [15].

Historical Development of Trityl Protection

The development of trityl protection in histidine chemistry evolved from the broader application of trityl groups in nucleoside and carbohydrate chemistry [13]. The trityl group was first employed as a protective group in the early 20th century, with its application to amino acid chemistry following several decades later [13]. The introduction of trityl protection for histidine represented a significant advancement over earlier protecting groups such as benzyl, which required harsh hydrogenolytic conditions for removal [16].

The historical progression of trityl-protected histidine derivatives began with simple trityl ethers and evolved to include more sophisticated variants designed to address specific synthetic challenges [13]. Early work established the fundamental compatibility of trityl groups with standard peptide synthesis protocols, leading to their widespread adoption in both solution-phase and solid-phase peptide synthesis methodologies [17] [18].

Subsequent developments focused on optimizing the electronic properties of the trityl group through strategic substitution patterns [19] [13]. The introduction of electron-donating substituents, such as methoxy groups in the 4,4'-dimethoxytrityl (DMTr) group, enhanced the acid-lability of the protecting group while maintaining stability under synthesis conditions [13]. These modifications allowed for more selective deprotection protocols and improved compatibility with sensitive peptide sequences.

N(α) Protection with tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl group represents one of the most extensively utilized protecting groups for amino functions in peptide synthesis [15] [20]. In Boc-His(Trt)-OH, the Boc group provides temporary protection of the alpha-amino group, preventing unwanted polymerization and side reactions during peptide assembly [15] [21].

The Boc group exhibits exceptional stability to nucleophilic reagents and mild basic conditions, making it ideal for protecting amino groups during coupling reactions [15] [20]. This stability arises from the electron-donating properties of the tert-butyl group and resonance effects within the carbamate structure [15]. The Boc group can be introduced readily using di-tert-butyl dicarbonate (Boc2O) under mild aqueous or organic conditions [15] [20].

Deprotection of the Boc group proceeds smoothly under acidic conditions, typically employing trifluoroacetic acid in dichloromethane [15] [20]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [15]. This deprotection protocol is compatible with most peptide sequences and can be performed in the presence of acid-stable side chain protecting groups [22].

The compatibility of Boc and trityl groups in Boc-His(Trt)-OH creates an efficient protection scheme where both protecting groups can be removed simultaneously using TFA [3] [14]. This convergent deprotection approach minimizes the number of synthetic manipulations required and reduces the potential for side reactions during the deprotection sequence [23].

Orthogonal Protection Strategies

Orthogonal protection represents a fundamental principle in peptide synthesis, requiring that different protecting groups can be removed independently without affecting other protective moieties present in the molecule [18] [22]. The protection scheme employed in Boc-His(Trt)-OH represents a quasi-orthogonal system, as both the Boc and trityl groups are acid-labile but can be differentiated by the strength of acid required for their removal [23] [18].

True orthogonality is achieved when protecting groups respond to completely different deprotection conditions, such as acid versus base or chemical versus photochemical cleavage [24] [22]. The Fmoc/tBu strategy exemplifies genuine orthogonality, with 9-fluorenylmethoxycarbonyl groups removed by base and tert-butyl esters cleaved by acid [23] [18]. This system allows for selective deprotection at any stage of the synthesis without compromising other protective groups.

The Boc/Bzl system, while not truly orthogonal, functions effectively in practice because Boc groups are removed under moderate acidic conditions (50% TFA) while benzyl-based protecting groups require strong acids such as hydrogen fluoride for cleavage [18] [23]. This differential reactivity provides sufficient selectivity for most synthetic applications while maintaining operational simplicity.

Advanced orthogonal strategies incorporate additional dimensions of selectivity, including safety-catch protecting groups that require activation before deprotection and photolabile groups that respond to specific wavelengths of light [25] [26]. These sophisticated approaches enable the synthesis of complex peptides with multiple protection/deprotection events during the assembly process.

Comparison with Alternative Histidine Protecting Groups

Fmoc-His(Trt)-OH

Fmoc-His(Trt)-OH represents the standard histidine derivative employed in 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis [27] [28]. This compound combines Fmoc protection of the alpha-amino group with trityl protection of the imidazole N(τ) nitrogen, providing compatibility with the widely used Fmoc/tBu protection strategy [27] [29].

The compound exhibits a molecular weight of 619.7 g/mol and demonstrates excellent solubility in standard peptide synthesis solvents such as dimethylformamide and dichloromethane [27] [28]. However, Fmoc-His(Trt)-OH suffers from significant racemization susceptibility, particularly under elevated temperature conditions or when subjected to base-mediated preactivation protocols [29] [10].

The N(τ) trityl protection in Fmoc-His(Trt)-OH provides adequate shielding of the imidazole ring but leaves the N(π) nitrogen available for nucleophilic attack [29]. This accessibility can lead to racemization percentages exceeding 15% under microwave-assisted synthesis conditions at 80°C [10]. The addition of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can partially mitigate this problem but does not eliminate it entirely [29].

Fmoc-His(Boc)-OH

Fmoc-His(Boc)-OH represents a superior alternative for histidine incorporation when racemization control is paramount [30] [31]. This derivative features N(π) protection through a tert-butoxycarbonyl group, positioning the protecting group on the nitrogen atom most responsible for epimerization [32] [33].

The compound demonstrates exceptional racemization resistance, maintaining stereochemical integrity even at temperatures up to 100°C during microwave-assisted peptide synthesis [30]. Studies have shown that Fmoc-His(Boc)-OH produces less than 1% racemization under conditions that cause significant epimerization with Fmoc-His(Trt)-OH [10]. This superior performance makes it the derivative of choice for challenging synthesis conditions or sequences prone to racemization.

However, Fmoc-His(Boc)-OH suffers from a significant limitation: the N(π)-Boc group exhibits instability to prolonged exposure to piperidine, the standard base used for Fmoc deprotection [34]. This instability restricts the utility of the derivative to short peptide sequences or specialized synthesis protocols that minimize base exposure time [34]. The compound is often supplied as a cyclohexylammonium salt to enhance stability and handling properties [34].

His(π-Mbom) Derivatives

The 4-methoxybenzyloxymethyl (MBom) protecting group represents one of the most effective solutions for histidine protection, providing N(π) protection with excellent racemization control and favorable deprotection characteristics [10] [11] [35]. Fmoc-His(MBom)-OH and related derivatives have gained prominence for challenging peptide synthesis applications.

The MBom group demonstrates exceptional resistance to racemization, with studies showing only 0.3% D-histidine formation under standard coupling conditions compared to 7.8% with Fmoc-His(Trt)-OH [10]. Under microwave heating at 80°C, the MBom group maintained stereochemical integrity with only 0.8% racemization versus 16.6% for the trityl derivative [10].

The MBom group can be removed efficiently using trifluoroacetic acid, making it compatible with standard Fmoc synthesis protocols [11] [35]. However, the deprotection releases formaldehyde, necessitating the addition of scavenging agents such as methoxyamine to prevent side reactions with nucleophilic residues in the peptide [35]. The group has proven particularly valuable for convergent peptide synthesis strategies where protected peptide segments must be stable to mild acidic conditions [11].

Alternative Protection Systems

Several additional protecting groups have been developed for histidine protection, each addressing specific synthetic challenges or offering unique advantages [36] [37] [16]. The 2-adamantyloxycarbonyl (2-Adoc) group provides N(π) protection with excellent stability to trifluoroacetic acid and tertiary amines while effectively reducing racemization during coupling reactions [36].

The benzyloxymethyl (Bom) group offers effective N(π) protection but requires hydrogen fluoride for removal, limiting its application to synthesis strategies that can accommodate these harsh deprotection conditions [38] [39] [40]. Additionally, the Bom group generates formaldehyde during cleavage, which can cause unwanted side reactions, particularly with N-terminal cysteine residues leading to thiazolidine formation [41] [40].

The 2,4-dinitrophenyl (Dnp) group provides robust protection of the imidazole ring and can be removed through thiolysis under mild conditions [17]. However, the Dnp group introduces a chromophore that can interfere with spectroscopic monitoring of synthesis progress and may cause solubility issues with certain peptide sequences [42].

The p-toluenesulfonyl (Tos) group offers simple installation and can be removed under acidic conditions, but it lacks the orthogonality required for sophisticated protection strategies [17]. The Tos group has found continued use in specialized applications where its unique properties are advantageous, but it has been largely superseded by more versatile alternatives.

Research continues into novel protecting groups that combine the advantages of existing systems while addressing their limitations [43] [44] [45]. These efforts focus on developing protecting groups that provide superior racemization control, enhanced stability under synthesis conditions, and improved compatibility with modern peptide synthesis methodologies.

[4] PubChem. (2025). Boc-His(Trt)-OH compound summary. National Center for Biotechnology Information.

[17] Peptide.com. (2019). Amino acid derivatives for peptide synthesis applications and protocols.

[14] Sigma-Aldrich. (2025). Boc-His(Trt)-OH product specifications and analysis protocols.

[44] RSC Publishing. (2025). Chemical tools for probing histidine modifications in biological systems.

[36] RSC Publishing. (1995). Application of 2-adamantyloxycarbonyl group to imidazole protection in peptide synthesis.

[16] Justia Patents. U.S. Patent for histidine protection derivatives and synthetic methodologies.

[8] Wiley Online Library. (2018). Synthesis of histidine-containing oligopeptides via histidine-promoted peptide ligation.

[12] Wikipedia. (2008). Triphenylmethyl chloride properties and applications in organic synthesis.

[7] PubMed. (2001). Inhibitory effects of copper(II) on zinc(II)-induced aggregation involving histidine N(tau) and N(pi) interactions.

[5] Wikipedia. (2002). Histidine amino acid properties and tautomeric forms.

[6] PMC. (2011). Investigation of unanticipated alkylation at histidine N(π) position in peptide synthesis.

[15] Wikipedia. (2006). tert-Butyloxycarbonyl protecting group mechanisms and applications.

[18] Peptide.com. (2019). Overview of solid phase peptide synthesis and orthogonal protection strategies.

[20] J&K Chemical. (2008). BOC protection and deprotection methodologies in synthetic chemistry.

[24] PNAS. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods.

[22] PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.

[23] Biosynth. Protecting groups in peptide synthesis: comprehensive guide and comparison.

[27] PubChem. (2025). Fmoc-His(Trt)-OH compound database and structural information.

[30] CEM Corporation. (2025). Fmoc-His(Boc)-OH specifications for microwave-assisted peptide synthesis.

[10] Merck Millipore. (2015). Histidine derivative for minimization of racemization: Fmoc-His(MBom)-OH.

[28] Sigma-Aldrich. (2025). Fmoc-His(Trt)-OH product specifications for peptide synthesis applications.

[32] PubChem. (2025). Fmoc-His(Boc)-OH compound summary and molecular properties.

[41] RSC Publishing. (1990). Conversion of N-terminal cysteine during hydrogen fluoride deprotection of peptides.

[29] Aapptec Peptides. (2022). Fmoc-His(Trt)-OH synthesis guidelines and racemization considerations.

[11] Wiley Online Library. (2012). Synthesis and application of Nα-Fmoc-Nπ-4-methoxybenzyloxymethylhistidine in solid phase peptide synthesis.

[33] Aapptec Peptides. (2024). Fmoc-His(Boc)-OH product specifications and synthesis advantages.

[35] Sigma-Aldrich. (2025). Fmoc-His(MBom)-OH novel histidine derivative for Fmoc SPPS applications.

[34] Sigma-Aldrich. (2025). Fmoc-His(Boc)-OH-CHA cyclohexylammonium salt specifications.

[38] PubMed. (1986). Histidine racemization in LHRH analog synthesis using benzyloxymethyl protection.

[13] Glen Research. (2019). Trityl group applications in nucleoside and peptide chemistry: historical perspective.

[39] RSC Publishing. (1981). Protection of histidine side-chains with π-benzyloxymethyl groups.

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Last modified: 08-15-2023

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